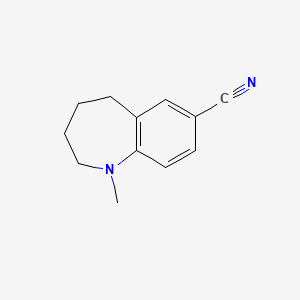
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure fused with a benzene ring and a nitrile group at the 7th position
Preparation Methods
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions involving nitriles and amines in the presence of catalysts can lead to the formation of the desired benzazepine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular functions and physiological responses .
Comparison with Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be compared with other benzazepine derivatives such as:
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
71639-09-3 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepine-7-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-14-7-3-2-4-11-8-10(9-13)5-6-12(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SKCMDGROWJGZOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
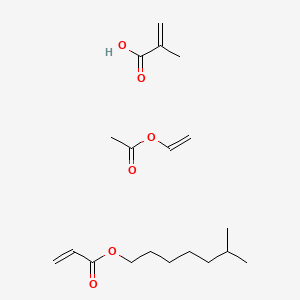
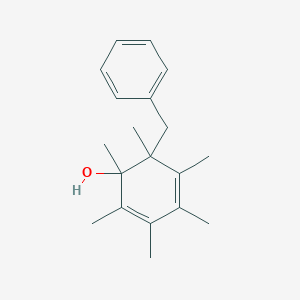
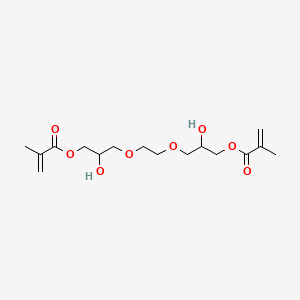
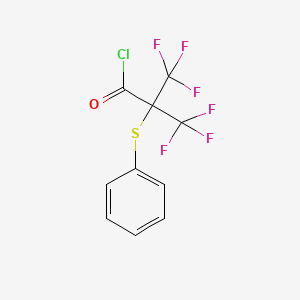
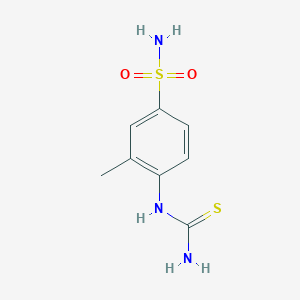
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
